Cas no 912343-40-9 (Benzenemethanol, 3-chloro-5-iodo-)
Benzenemethanol, 3-chloro-5-iodo- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 3-chloro-5-iodo-
- 3-CHLORO-5-IODOBENZYL ALCOHOL
- SCHEMBL3986097
- YAZZWTDSIAMDLU-UHFFFAOYSA-N
- DA-40629
- CS-0378918
- MFCD18393356
- (3-chloro-5-iodo-phenyl)-methanol
- (3-chloro-5-iodophenyl)methanol
- 912343-40-9
-
- MDL: MFCD18393356
- Inchi: 1S/C7H6ClIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
- InChI Key: YAZZWTDSIAMDLU-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(=C1)CO)Cl
Computed Properties
- Exact Mass: 267.91519Da
- Monoisotopic Mass: 267.91519Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
Benzenemethanol, 3-chloro-5-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB532752-1 g |
(3-Chloro-5-iodo-phenyl)-methanol |
912343-40-9 | 1g |
€850.90 | 2023-03-07 | ||
| Apollo Scientific | OR400250-250mg |
3-Chloro-5-iodobenzyl alcohol |
912343-40-9 | 95% | 250mg |
£195.00 | 2025-02-20 | |
| Apollo Scientific | OR400250-1g |
3-Chloro-5-iodobenzyl alcohol |
912343-40-9 | 95% | 1g |
£593.00 | 2025-02-20 | |
| Alichem | A014001291-1g |
3-Chloro-5-iodobenzyl alcohol |
912343-40-9 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| abcr | AB532752-1g |
(3-Chloro-5-iodo-phenyl)-methanol; . |
912343-40-9 | 1g |
€850.90 | 2025-04-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449588-250mg |
(3-Chloro-5-iodophenyl)methanol |
912343-40-9 | 98% | 250mg |
¥2145.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449588-1g |
(3-Chloro-5-iodophenyl)methanol |
912343-40-9 | 98% | 1g |
¥6537.00 | 2024-04-25 | |
| Ambeed | A583249-1g |
(3-Chloro-5-iodophenyl)methanol |
912343-40-9 | 97% | 1g |
$724.0 | 2024-04-16 | |
| 1PlusChem | 1P00H58W-250mg |
(3-chloro-5-iodophenyl)methanol |
912343-40-9 | 250mg |
$315.00 | 2024-04-20 | ||
| 1PlusChem | 1P00H58W-1g |
(3-chloro-5-iodophenyl)methanol |
912343-40-9 | 1g |
$912.00 | 2024-04-20 |
Benzenemethanol, 3-chloro-5-iodo- Suppliers
Benzenemethanol, 3-chloro-5-iodo- Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on Benzenemethanol, 3-chloro-5-iodo-
Benzenemethanol, 3-chloro-5-iodo- (CAS No. 912343-40-9): An Overview of Its Properties and Applications
Benzenemethanol, 3-chloro-5-iodo- (CAS No. 912343-40-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique substitution pattern, offers a range of applications in drug discovery and advanced materials development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of Benzenemethanol, 3-chloro-5-iodo-.
The molecular formula of Benzenemethanol, 3-chloro-5-iodo- is C7H6ClIO, with a molecular weight of approximately 248.47 g/mol. The compound features a benzene ring substituted with a chloro group at the 3-position and an iodo group at the 5-position, along with a hydroxymethyl group attached to the benzene ring. This specific substitution pattern imparts unique chemical and physical properties to the molecule, making it a valuable building block in various synthetic processes.
In terms of physical properties, Benzenemethanol, 3-chloro-5-iodo- is a white to off-white solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. The compound's melting point is around 100°C, and it has a boiling point above 200°C under standard atmospheric conditions. These properties make it suitable for use in both liquid and solid-phase reactions.
The synthesis of Benzenemethanol, 3-chloro-5-iodo- can be achieved through several routes. One common method involves the sequential substitution of a benzene derivative with chlorine and iodine followed by the introduction of a hydroxymethyl group. For instance, starting from 3-chloro-5-iodobenzene, the hydroxymethyl group can be introduced via a Grignard reaction or through nucleophilic substitution with an appropriate alcohol or alkoxide reagent. Another approach involves the direct functionalization of a benzene ring using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
In medicinal chemistry, Benzenemethanol, 3-chloro-5-iodo- has shown promise as a lead compound for drug discovery. The presence of both chlorine and iodine substituents provides opportunities for fine-tuning the pharmacological properties of derived molecules. For example, recent studies have explored the use of this compound as a scaffold for developing anti-cancer agents. Research published in the Journal of Medicinal Chemistry highlighted the potential of Benzenemethanol, 3-chloro-5-iodo--based derivatives to inhibit key enzymes involved in cancer cell proliferation and metastasis.
Beyond its applications in medicinal chemistry, Benzenemethanol, 3-chloro-5-iodo- has also found utility in materials science. Its unique electronic structure makes it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Studies have shown that derivatives of this compound can be used to enhance the efficiency and stability of organic solar cells by optimizing charge transport properties and reducing recombination rates.
The environmental impact of Benzenemethanol, 3-chloro-5-iodo- is another important consideration. While it is not classified as a hazardous substance under current regulations, responsible handling and disposal practices are essential to minimize any potential environmental risks. Researchers are actively investigating more sustainable synthesis methods that reduce waste generation and energy consumption during production.
In conclusion, Benzenemethanol, 3-chloro-5-iodo- (CAS No. 912343-40-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure provides a foundation for developing novel drugs and advanced materials while also offering opportunities for further research into its environmental impact and sustainable synthesis methods. As ongoing studies continue to uncover new applications and insights into its properties, Benzenemethanol, 3-chloro-5-iodo- remains an important molecule in the arsenal of chemists and materials scientists.
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